molecular formula C6H4BrN3 B3020633 6-Bromo-[1,2,3]triazolo[1,5-a]pyridine CAS No. 192642-82-3

6-Bromo-[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B3020633
CAS No.: 192642-82-3
M. Wt: 198.023
InChI Key: YAQYDFCGUAJVMU-UHFFFAOYSA-N
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Description

6-Bromo-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a bromine atom at the 6th position. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 6-Bromo-[1,2,3]triazolo[1,5-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction typically occurs in dry toluene at 140°C .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis offers a scalable and efficient approach that can be adapted for larger-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromo-[1,2,3]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine
  • 6-Methoxy-2-(tributylstannyl)pyrimidine
  • 7-Acetyl-5-bromoindole
  • 5-Bromo-3-pyridinecarboxaldehyde
  • 3-Amino-1,2,4-triazolo[4,3-a]pyridine
  • 5-Bromopyrimidine
  • 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine
  • 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness: 6-Bromo-[1,2,3]triazolo[1,5-a]pyridine stands out due to its specific bromine substitution at the 6th position, which imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

6-bromotriazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-2-6-3-8-9-10(6)4-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQYDFCGUAJVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CN=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192642-82-3
Record name 6-bromo-[1,2,3]triazolo[1,5-a]pyridine
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